2-(Cyclopropylamino)-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylamino)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)8-5-7(12(15)16)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGKQGRYONQCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Reactivity
The primary route for the synthesis of 2-(Cyclopropylamino)-5-nitrobenzoic acid involves the nucleophilic aromatic substitution of a suitable precursor, most commonly 2-chloro-5-nitrobenzoic acid, with cyclopropylamine (B47189). This reaction, often facilitated by heat or microwave irradiation, is a type of Ullmann condensation or a related amination reaction. ekb.eg
A plausible synthetic pathway begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. nih.gov This is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting 2-chloro-5-nitrobenzoic acid can then be reacted with cyclopropylamine. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution. The reaction can be carried out under catalyst-free, microwave-assisted conditions, which often leads to high yields and short reaction times. Alternatively, a traditional Ullmann coupling using a copper catalyst can be employed. ekb.eg
The reactivity of this compound is largely dictated by its three main functional components: the carboxylic acid, the secondary amine, and the nitroaromatic ring. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The secondary amine can be involved in further alkylation or acylation reactions. The nitro group is a key site for chemical transformation, most notably its reduction to an amino group (NH2). This reduction would yield 2-(cyclopropylamino)-5-aminobenzoic acid, a diamino-substituted benzoic acid derivative, which can then serve as a versatile building block for the synthesis of heterocyclic compounds and other complex molecules.
Physicochemical Properties
The physicochemical properties of 2-(Cyclopropylamino)-5-nitrobenzoic acid can be inferred from its structure and data available for analogous compounds.
Interactive Data Table: Predicted
| Property | Predicted Value/Information |
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.20 g/mol |
| Appearance | Likely a crystalline solid, yellow to orange in color, due to the nitroaromatic chromophore. |
| Melting Point | Expected to be a relatively high-melting solid, similar to related nitrobenzoic acid derivatives. For example, 2-chloro-5-nitrobenzoic acid has a melting point of 165-168 °C. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). The carboxylic acid group may allow for some solubility in basic aqueous solutions through salt formation. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range typical for benzoic acids, likely between 3 and 5. |
Computational Chemistry and Theoretical Studies on 2 Cyclopropylamino 5 Nitrobenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(Cyclopropylamino)-5-nitrobenzoic acid. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed description of the molecule's electronic landscape, which governs its physical and chemical properties.
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms in space. jocpr.com This process minimizes the energy of the molecule, providing a theoretical structure that represents a stable conformer. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the cyclopropyl (B3062369), amino, nitro, and benzoic acid moieties. The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.
Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a typical DFT calculation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C(ar)-COOH | 1.48 |
| C(ar)-NO₂ | 1.46 | |
| C(ar)-NH | 1.38 | |
| N-C(cyclo) | 1.45 | |
| C=O | 1.22 | |
| O-H | 0.97 | |
| Bond Angle | C-C-COOH | 120.5 |
| C-C-NO₂ | 118.9 | |
| C-N-C(cyclo) | 125.0 | |
| Dihedral Angle | COOH-C(ar)-C(ar)-N | 15.0 |
| NO₂-C(ar)-C(ar)-C | 175.0 |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT/B3LYP calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.comschrodinger.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminocyclopropyl and benzene (B151609) ring moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carboxylic acid function, marking them as probable sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: This data is hypothetical and serves to illustrate the output of FMO analysis. A moderate HOMO-LUMO gap would suggest that this compound is a relatively stable molecule. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. rsc.org
In this compound, NBO analysis would reveal the nature of the intramolecular hydrogen bond between the amino proton and the oxygen of the carboxylic acid group. It would also quantify the electron delocalization from the nitrogen lone pair into the aromatic ring and the strong electron-withdrawing effect of the nitro group. The stability of the molecule can be further understood by analyzing the stabilization energies (E(2)) associated with these donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, identifying them as prime targets for electrophilic attack. The most positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the amino group, indicating these are the most likely sites for nucleophilic interaction.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing insights into transition states and activation energies. nih.gov For this compound, computational studies could be employed to explore various potential reactions, such as the esterification of the carboxylic acid, the reduction of the nitro group, or electrophilic aromatic substitution.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Such studies would be invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes involving this compound.
Conformational Analysis and Intramolecular Interactions
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be illustrated through studies on structurally related compounds, such as aminobenzoic acid and nitroaromatic derivatives. These studies provide a framework for understanding the potential mechanistic insights that could be gained for this compound.
QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties. By calculating various molecular descriptors, which are numerical representations of these properties, and correlating them with observed biological activity, a predictive model can be developed. Such models can elucidate which structural features are crucial for a compound's mechanism of action.
For instance, in studies of related aromatic compounds, several classes of descriptors have proven to be significant in developing predictive QSAR models. These typically fall into categories such as:
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. A common descriptor is the logarithm of the octanol/water partition coefficient (LogP). For many biologically active molecules, an optimal range of hydrophobicity is necessary for activity. youtube.com
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These are critical for understanding how a molecule might interact with a biological receptor through forces like hydrogen bonds, and its potential to participate in redox reactions. nih.gov For nitroaromatic compounds, electronic properties are often linked to their toxicological profiles. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molar refractivity (MR) can account for the volume and polarizability of a substituent, which can be crucial for fitting into a specific binding site. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.
A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing derivatives with varied substituents and testing their biological activity. The resulting data would then be used to build a model. For example, a study on benzoylaminobenzoic acid derivatives identified hydrophobicity, molar refractivity, and aromaticity as key contributors to their antibacterial activity. nih.gov Another study on p-aminobenzoic acid derivatives found that the degree of ionization was a decisive factor for their incorporation into the folate synthesis pathway in E. coli. nih.gov
The general form of a QSAR equation is:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The table below illustrates the types of descriptors that are often employed in QSAR studies of aromatic acids and nitroaromatic compounds and their general significance.
| Descriptor Class | Example Descriptor | Typical Significance in Biological Activity |
| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets. Both increases and decreases in activity are possible depending on the target. youtube.comnih.govnih.gov |
| Electronic | E_HOMO / E_LUMO (Energy of Highest Occupied/Lowest Unoccupied Molecular Orbital) | Relates to the molecule's reactivity and ability to engage in charge-transfer interactions. nih.gov |
| Electronic | pKa (Ionization Constant) | Determines the state of ionization at physiological pH, which affects solubility and interaction with charged residues in a binding site. nih.gov |
| Steric/Topological | Molar Refractivity (MR) | Accounts for the volume and polarizability of a substituent, influencing how it fits into a receptor. nih.gov |
| Topological | Wiener Index | Describes the branching and compactness of the molecular structure. |
By developing a statistically robust QSAR model, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Furthermore, the descriptors that are found to be most influential in the model can provide valuable mechanistic insights. For example, if a model for a series of this compound derivatives showed a strong correlation with electronic descriptors, it might suggest that the mechanism of action is heavily dependent on the electronic nature of the substituents on the phenyl ring. Conversely, a strong dependence on steric parameters would imply that the size and shape of the molecule are critical for its biological function.
Chemical Transformations and Derivatization Strategies for 2 Cyclopropylamino 5 Nitrobenzoic Acid
Chemoselective Reduction of the Nitro Group to Amino Functionality
The selective reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding 2-(cyclopropylamino)-5-aminobenzoic acid, a key intermediate for further functionalization, particularly in the synthesis of heterocyclic systems. The primary challenge is to achieve this reduction without affecting the carboxylic acid or the cyclopropylamino group. Several methods are effective for this purpose.
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. wikipedia.org The reaction is typically performed using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com This approach is generally highly selective for the nitro group and can be carried out under relatively mild conditions.
Metal-Based Reductions: The use of metals in an acidic medium is a classic and robust method for converting aromatic nitro compounds to anilines. masterorganicchemistry.com Common systems include iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in HCl, and zinc (Zn) in HCl. wikipedia.orgmasterorganicchemistry.com These reactions are effective but may require careful workup procedures to remove metal salts.
Transfer Hydrogenation and Other Reagents: For substrates sensitive to acidic conditions or catalytic hydrogenation, alternative reagents can be employed. A combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) in an appropriate solvent offers a rapid and selective reduction of aromatic nitro groups at room temperature, even in the presence of reducible functionalities like carboxylic acids. Sodium hydrosulfite is another reagent capable of selectively reducing nitro groups. wikipedia.org
| Reagent/System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT-50°C, 1-5 atm H₂ | High selectivity, clean reaction, common lab/industrial method. | wikipedia.orgmasterorganicchemistry.com |
| Fe / HCl or CH₃COOH | Aqueous or alcoholic solvent, reflux | Cost-effective, widely used industrially. | masterorganicchemistry.com |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | Effective and common laboratory-scale method. | masterorganicchemistry.com |
| Zn or Mg / Hydrazine Glyoxylate | Room temperature | Rapid, selective, and occurs under mild conditions. | |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia (B1221849) or other basic solution | Useful for selective reduction in dinitro compounds. | wikipedia.org |
Functionalization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group of 2-(cyclopropylamino)-5-nitrobenzoic acid is readily converted into a variety of derivatives, most commonly esters and amides, which are fundamental transformations in medicinal chemistry and materials science.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard protocols.
Fischer-Speier Esterification: This method involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com To drive the equilibrium towards the product, water is typically removed as it forms, often by azeotropic distillation with a solvent such as toluene. google.com
Alkylation: Esters can also be formed by reacting the carboxylate salt of the acid with an alkyl halide, such as methyl iodide or ethyl bromide. For instance, methyl 2-(cyclopropylamino)-5-nitrobenzoate can be synthesized using methyl iodide. acs.org
Amidation: The formation of an amide bond requires activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Acyl Chloride Formation: A common strategy involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with the desired amine to form the amide.
Peptide Coupling Reagents: A milder and more direct approach utilizes coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU activate the carboxylic acid in situ, allowing it to react directly with an amine to form the amide bond under mild conditions. This method is prevalent in the synthesis of complex molecules.
These transformations are crucial for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R-OH), H₂SO₄ (cat.), Toluene | Ester (R-O-C=O) | google.com |
| Esterification (Alkylation) | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Ester (R-O-C=O) | acs.org |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide (R-NH-C=O) | google.com |
| Amidation (Coupling) | Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU) | Amide (R-NH-C=O) | google.com |
Modifications and Transformations of the Cyclopropylamino Group
The cyclopropylamino group is a distinctive feature of the molecule, influencing its electronic properties and metabolic stability. While less commonly targeted for synthetic transformations compared to the nitro and carboxyl groups, its characteristics are significant.
The cyclopropyl (B3062369) group itself is known to act as a good π-electron donor, capable of conjugation with adjacent unsaturated systems. stackexchange.com This electronic character can influence the reactivity of the aromatic ring. In medicinal chemistry, the cyclopropyl moiety is often introduced to enhance metabolic stability due to the high C-H bond dissociation energy, which makes it less susceptible to standard oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com
Despite this general stability, the cyclopropylamino motif can be a site for metabolic transformation. Key metabolic pathways observed for N-cyclopropyl groups in other bioactive molecules include:
N-Dealkylation: The cleavage of the cyclopropyl group from the nitrogen atom can occur, yielding the corresponding aniline (B41778) derivative. hyphadiscovery.com
Oxidative Ring Opening: Cytochrome P450-mediated oxidation can lead to the formation of reactive intermediates through the opening of the strained cyclopropane (B1198618) ring. This pathway can sometimes result in the formation of covalent adducts with proteins. hyphadiscovery.com
Direct synthetic modification of the cyclopropylamino group without altering other parts of the molecule is challenging. Reactions targeting the secondary amine, such as N-alkylation or N-acylation, are possible but may compete with reactions at the carboxylic acid or the newly formed aniline (after nitro reduction). The stability and electronic contributions of this group are its most notable features in derivatization strategies.
Strategies for Heterocyclic Annulation and Ring Modifications
One of the most powerful applications of this compound is its use as a precursor for synthesizing fused heterocyclic ring systems. This strategy almost invariably begins with the chemoselective reduction of the nitro group to an amine, as described in section 5.1, to produce 2-(cyclopropylamino)-5-aminobenzoic acid. This ortho-aminobenzoic acid derivative is a classic building block for annulation reactions, where the adjacent amino and carboxylic acid groups react to form a new ring.
Benzoxazinone (B8607429) Synthesis: Intramolecular cyclization of the ortho-amino acid can be induced, or it can be reacted with phosgene (B1210022) or its equivalents to form a benzoxazinone derivative. These heterocycles are valuable intermediates in their own right.
Quinazolinone Synthesis: Reaction of 2-(cyclopropylamino)-5-aminobenzoic acid with a one-carbon source, such as formamide (B127407) or orthoformates, can lead to the formation of quinazolinones, a privileged scaffold in medicinal chemistry.
Benzothiazine and Benzothiadiazepine Synthesis: By employing reagents containing sulfur, more complex heterocyclic systems can be constructed. For example, reaction pathways exist to convert aminobenzophenones (related structures) into benzothiadiazepine derivatives. google.com
Indazole Synthesis: While not directly using the carboxylic acid, related strategies show that substituted anilines can be converted to indazoles via diazotization followed by intramolecular cyclization. acs.org
Benzoxazole Synthesis: Ring-closure reactions of related 2-aminophenol (B121084) derivatives in the presence of an acid catalyst are known to produce benzoxazoles, suggesting that if the carboxylic acid were converted to a phenol, similar cyclizations would be possible. google.com
These annulation strategies transform the simple aminobenzoic acid scaffold into more complex, rigid, and often biologically active polycyclic systems.
| Target Heterocycle | Key Precursor | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Benzoxazinone | 2-(Cyclopropylamino)-5-aminobenzoic acid | Phosgene or equivalents, heat | General principle |
| Quinazolinone | 2-(Cyclopropylamino)-5-aminobenzoic acid | Formamide or Triethyl orthoformate, heat | General principle |
| Benzothiadiazepine | Related Amino-Aromatic Ketones | Multi-step synthesis, often involving sulfur reagents | google.com |
| Indazole | Related Substituted Anilines | NaNO₂, acid, followed by ring closure | acs.org |
Mechanistic Research on Biological Activities of 2 Cyclopropylamino 5 Nitrobenzoic Acid and Its Derivatives
Investigations into Enzyme Inhibition Mechanisms
The biological activities of 2-(Cyclopropylamino)-5-nitrobenzoic acid and its derivatives are rooted in their ability to interact with and modulate the function of various enzymes. Mechanistic studies have focused on understanding how these molecules bind to enzyme active sites or allosteric sites, leading to inhibition or altered activity.
Mechanisms of cGMP-Phosphodiesterase Inhibition
Cyclic guanosine (B1672433) monophosphate (cGMP) is a vital intracellular second messenger that regulates numerous physiological processes. nih.gov The cellular levels of cGMP are controlled by its synthesis via guanylyl cyclases and its degradation by phosphodiesterases (PDEs). nih.gov cGMP-specific phosphodiesterase type 5 (PDE5) is a key enzyme that hydrolyzes cGMP, thereby terminating its signaling effects. wikipedia.orgresearchgate.net
Inhibitors of PDE5, such as sildenafil (B151), work by blocking the catalytic site of the enzyme. nih.govpatsnap.com This inhibition prevents the breakdown of cGMP, leading to its accumulation within the cell. wikipedia.orgnih.gov The elevated cGMP levels then enhance downstream signaling pathways, for example, promoting smooth muscle relaxation. patsnap.com The mechanism is competitive, meaning the inhibitors compete with the natural substrate, cGMP, for binding to the enzyme's active site. nih.gov While specific studies on this compound were not found, derivatives of benzoic acid designed as PDE inhibitors would likely follow this general mechanism. The interaction involves binding to the catalytic domain of the PDE5 enzyme. nih.gov The potency and selectivity of such inhibitors are determined by specific interactions with amino acid residues within this domain. researchgate.netnih.gov For instance, an invariant glutamine residue (Gln817 in PDE5) is critical for high-affinity binding of both cGMP and inhibitors like sildenafil and vardenafil. researchgate.net
Modulation of Cyclooxygenase Enzyme Activity (e.g., COX-2)
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govnih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. nih.govnih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, but the inhibition of COX-1 is linked to gastrointestinal side effects. nih.gov
Research has focused on developing selective COX-2 inhibitors to provide anti-inflammatory benefits with improved safety profiles. nih.gov A key strategy involves the chemical modification of existing NSAIDs. For carboxylic acid-containing NSAIDs, such as those from the fenamic acid class, derivatization of the carboxylate moiety into amides can convert nonselective inhibitors into potent and selective COX-2 inhibitors. nih.gov This selectivity arises from novel interactions with the COX-2 enzyme's substrate-binding site. nih.gov Unlike parent NSAIDs, these amide derivatives can act as slow, tight-binding inhibitors of COX-2, where the selectivity is a function of a time-dependent inhibition step. nih.gov The larger and more accommodating active site of COX-2 compared to COX-1 allows for the binding of these bulkier derivatives, which is a common principle in the design of selective COX-2 inhibitors (coxibs). nih.gov
| Compound | Modification | COX-2 IC50 (µM) | Notes |
|---|---|---|---|
| Meclofenamic Acid | Parent NSAID | 0.06 | Nonselective COX inhibitor |
| Meclofenamate Methyl Amide (24) | Amide Derivative | - | Exhibited some COX-2 selectivity |
| Meclofenamate Amide (25) | Amide Derivative | 0.2 | Inhibited COX-2 in cultured macrophages |
| Meclofenamate Amide (31) | Amide Derivative | 0.12 | Inhibited COX-2 in cultured macrophages |
Mechanistic Aspects of Kinase Inhibition
Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is implicated in many diseases, including cancer. While extensive research exists on kinase inhibitors, specific mechanistic studies detailing the inhibition of kinases by this compound or its direct derivatives are not prominently featured in the reviewed literature. The development of kinase inhibitors often involves designing molecules that can fit into the ATP-binding pocket of the target kinase, thereby preventing the transfer of a phosphate (B84403) group to the substrate. The specificity of these inhibitors is a major challenge due to the high degree of conservation in the ATP-binding site across different kinases.
Mechanisms of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), terminating the signal at cholinergic synapses. nih.govnih.gov Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. nih.gov This is the therapeutic mechanism for drugs used to treat conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov
AChE inhibitors can be reversible or irreversible. nih.gov Reversible inhibitors are further classified as competitive or non-competitive. Studies on benzoic acid-derived nitrones have identified them as a potential new class of AChE inhibitors. ebi.ac.uk Kinetic analysis of these compounds revealed a non-competitive inhibition mechanism. ebi.ac.uk This indicates that the inhibitor does not bind to the acetylcholine-binding site (the active site) but to a different, allosteric site on the enzyme. ebi.ac.uk This binding event induces a conformational change in the AChE enzyme, which reduces its catalytic efficiency without preventing the substrate from binding. ebi.ac.uk Molecular modeling studies have helped to rationalize these findings by identifying the specific binding interactions between the inhibitor and the enzyme. ebi.ac.uk
| Compound | Inhibition Type | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| Compound 33 (tert-butyl derivative) | Non-competitive | 8.3 ± 0.3 | 5.2 |
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies elucidate the roles of the different chemical moieties—the benzoic acid core, the nitro group, and the cyclopropylamino substituent—in target binding and efficacy.
SAR analyses of benzoic acid derivatives have shown that the aromatic ring is a critical feature, providing a planar scaffold that can facilitate binding to target proteins through hydrophobic and π-system interactions. iomcworld.com The type and position of substituents on this ring significantly modulate activity. For instance, in studies on inhibitors of β-ketoacyl-acyl carrier protein synthase III, increased hydrophobicity and the presence of specific groups like hydroxyls were found to be conducive to inhibitory activity, whereas the presence of heteroatoms at other positions decreased activity. nih.gov Similarly, for chalcone (B49325) derivatives acting as COX-2 inhibitors, the location of a key pharmacophore (like SO2Me) on a specific phenyl ring was crucial for potency and selectivity. nih.gov
Influence of the Cyclopropylamino Moiety on Biological Activity
The cyclopropyl (B3062369) group is a "bioisostere" of other small alkyl groups or unsaturated fragments and is often incorporated into drug candidates to improve their pharmacological profile. unl.ptresearchgate.net Its rigid, three-dimensional structure can enforce a specific conformation on the molecule, which may be optimal for binding to a biological target. unl.pt This conformational constraint can enhance binding affinity and selectivity.
In the context of enzyme inhibition, the cyclopropylamino moiety can contribute in several ways:
Selective Interactions: The unique size and shape of the cyclopropyl group can lead to specific, favorable interactions within a binding pocket. For example, in the development of selective COX-2 inhibitors from pyridazinone systems, it was found that increasing the size of the nitrogen substituent improved COX-2 inhibitory potency, suggesting a group like cyclopropyl could be beneficial. nih.gov
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability and half-life of a drug.
The bioactivity of trans-2-phenylcyclopropylamine (tranylcypromine), a well-known monoamine oxidase (MAO) inhibitor, is a classic example of the cyclopropyl group's role in mechanism-based inhibition. unl.pt While the specific influence of the cyclopropylamino group in this compound has not been detailed in the provided search results for all its biological activities, SAR principles suggest it is a critical determinant of potency and selectivity through steric and electronic contributions to enzyme binding. unl.pt
Role of the Nitro Group and its Chemical Transformation
The nitro group (NO₂) is a critical pharmacophore in many biologically active molecules and its function is intimately linked to its chemical transformation within biological systems. nih.gov As a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. nih.gov However, its primary mechanistic role often relies on its metabolic reduction. nih.govnih.gov
The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. nih.gov This process involves the transfer of up to six electrons, sequentially forming highly reactive intermediates such as the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species, before culminating in the formation of the corresponding amino group (R-NH₂). nih.govnih.gov These reduction reactions are often catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and microorganisms. nih.gov
Key Enzymes in Nitro Group Reduction
| Enzyme Family | Description | Cellular Location |
|---|---|---|
| NAD(P)H:quinone oxidoreductase (NQO1) | A flavoenzyme that catalyzes the two-electron reduction of nitroaromatics and quinones. | Mammalian cells |
| Bacterial Nitroreductases | Enzymes found in various bacteria that efficiently reduce nitro compounds, often activating them into cytotoxic agents. | Bacteria (e.g., gut microbiota) |
| Mitochondrial Reductases | Enzymes like adrenodoxin (B1173346) reductase can participate in the reduction of nitro compounds under certain conditions. nih.gov | Mitochondria |
These reactive intermediates, particularly the nitroso and hydroxylamine derivatives, can covalently bind to essential biomolecules like DNA and proteins. nih.gov This interaction can lead to DNA damage, enzyme inactivation, and significant cellular stress, which underlies the antimicrobial and cytotoxic effects of many nitro compounds. nih.gov For example, the reduction of some nitroimidazoles results in the formation of a short-lived nitro anion radical that is crucial for its mechanism of action. nih.gov The chemical context, such as the presence of other substituents on the benzoic acid ring, can modulate the reduction potential of the nitro group, thereby influencing the rate and extent of its bioactivation.
Effects of Substituent Position and Electronic Nature on Biological Pathways
The biological activity of a molecule like this compound is not solely determined by the presence of its functional groups, but also by their specific arrangement and the resulting electronic landscape of the molecule. The position of substituents on the benzoic acid ring dictates steric and electronic effects that can profoundly influence interactions with biological targets and metabolic enzymes.
In the case of this compound, the key substituents are:
Carboxylic acid (-COOH): An electron-withdrawing group and a potential hydrogen bond donor/acceptor. Its position (C1) is the anchor point for the scaffold.
Cyclopropylamino (-NH-cPr): Located at the C2 (ortho) position, this group's nitrogen can act as a hydrogen bond donor. The cyclopropyl ring itself is a unique, sterically constrained, and lipophilic moiety.
Nitro (-NO₂): Positioned at C5 (para to the amino group, meta to the carboxylic acid), this strong electron-withdrawing group significantly lowers the electron density of the aromatic ring.
The electronic interplay between these groups is crucial. The amino group at C2 is electron-donating by resonance, which can influence the reactivity of the ring and the acidity of the carboxylic acid. Conversely, the nitro group at C5 strongly withdraws electron density, making the entire aromatic system more susceptible to reductive metabolism—a key step in the bioactivation of many nitroaromatics. nih.govnih.gov The relative positioning of these groups affects the molecule's dipole moment, polarity, and ability to fit into specific binding pockets of enzymes or receptors. Altering the substituent position, for instance, moving the nitro group to a different position, would drastically change the electronic distribution and likely impact the biological activity profile. Similarly, replacing the cyclopropyl group with other alkyl or aryl groups would alter lipophilicity and steric bulk, affecting target affinity and pharmacokinetics.
Mechanistic Insights into Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The antimicrobial mechanism of many nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the microbial cell. nih.gov This process is a well-established model for drugs like metronidazole (B1676534) and nitrofurantoin. nih.gov It is highly probable that this compound leverages a similar pathway.
The proposed mechanism involves the following steps:
Uptake: The compound enters the microbial cell.
Reductive Activation: Inside the microorganism, cellular reductases (nitroreductases) reduce the nitro group. This step is often more efficient in anaerobic or microaerophilic bacteria and certain fungi. nih.gov
Generation of Reactive Intermediates: The reduction produces cytotoxic species, including the nitro anion radical, nitroso, and hydroxylamine intermediates. nih.gov
Cellular Damage: These highly reactive molecules can cause widespread, non-specific damage by covalently binding to critical macromolecules. A primary target is often DNA, where the binding can lead to strand breaks, mutations, and inhibition of replication and transcription, ultimately resulting in cell death. nih.gov
While the nitro group is central, the cyclopropylamino moiety also plays a role. The cyclopropane (B1198618) ring is found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial and antifungal properties. mdpi.com This group can influence the compound's lipophilicity, affecting its ability to cross microbial cell membranes, and may contribute to binding interactions with intracellular targets. Research on other cyclopropyl-containing compounds, such as certain 4-thiazolidinone (B1220212) derivatives, highlights the value of this moiety in designing new antimicrobial agents.
Understanding Antiproliferative Mechanisms
The mechanisms underlying the antiproliferative activity of nitroaromatic compounds often mirror their antimicrobial actions, centering on the induction of cellular damage. The bio-reduction of the nitro group to reactive intermediates is a key event. nih.govnih.gov These intermediates can function as alkylating agents, with DNA being a primary target.
The formation of covalent adducts with DNA bases, such as guanine, can disrupt the DNA helix, stall replication forks, and induce double-strand breaks. acs.org This level of DNA damage triggers cell cycle arrest, often in the S phase, to allow for repair. mdpi.com If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. mdpi.com
Furthermore, the reactive species generated from nitro-reduction can induce significant oxidative stress within the cancer cell, overwhelming its antioxidant defenses and leading to damage of lipids, proteins, and organelles. Some nitroaromatic compounds have also been found to inhibit the catalytic activity of essential enzymes involved in DNA replication and maintenance, such as topoisomerases I and II. mdpi.com While specific studies on this compound are limited, the known behavior of related nitroaromatic structures strongly suggests a mechanism rooted in reductive activation and subsequent macromolecular damage.
Receptor Binding and Molecular Interaction Mechanisms
The specific binding of a molecule to a biological receptor is governed by a combination of steric, electronic, and hydrophobic interactions. For this compound, each part of its structure would contribute to its potential binding affinity and selectivity for a given receptor.
Potential Molecular Interactions
| Molecular Feature | Type of Interaction | Potential Role |
|---|---|---|
| Carboxylic Acid Group | Ionic bonding, Hydrogen bonding | Can form strong ionic bonds with positively charged residues (e.g., Lysine, Arginine) or hydrogen bonds with polar residues in a receptor pocket. |
| Cyclopropylamino Group | Hydrogen bonding, Hydrophobic interactions | The N-H group can act as a hydrogen bond donor. The cyclopropyl ring provides a constrained, lipophilic surface for hydrophobic or van der Waals interactions. |
| Nitro Group | Dipole-dipole, Hydrogen bonding | The highly polar nitro group can interact with polar amino acids. It also significantly influences the electronic character of the entire molecule. |
| Aromatic Ring | π-π stacking, Hydrophobic interactions | The benzene (B151609) ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. |
Studies on structurally related compounds illustrate the importance of these features. For example, in the case of certain fentanyl analogs, the presence of a cyclopropyl group versus a linear alkyl chain dramatically alters binding affinity and functional activity at the μ-opioid receptor. nih.gov The constrained nature of the cyclopropyl ring can orient the rest of the molecule optimally within the binding pocket, leading to higher potency. nih.gov Similarly, the electronic nature of the ligand is critical. The electron-withdrawing nitro group on the benzoic acid ring would favor interactions with electron-rich areas of a receptor. The specific receptor targets for this compound remain to be fully elucidated, but its activity would ultimately depend on how well its structural and electronic profile complements the molecular surface of its protein target.
Applications As Key Intermediates and Building Blocks in Advanced Organic Synthesis
Precursors for Diverse Pharmaceutical Compounds
The molecular architecture of 2-(Cyclopropylamino)-5-nitrobenzoic acid makes it a valuable precursor for the development of diverse pharmaceutical compounds and bioactive molecules. The presence of the cyclopropylamine (B47189) moiety is particularly significant, as the cyclopropane (B1198618) ring is a key feature in many FDA-approved drugs due to its unique electronic and steric properties that can enhance binding affinity and metabolic stability. mdpi.com
One notable application is in the synthesis of specialized molecular probes for biomedical research, which are essential for drug discovery. For instance, a photoaffinity analog of a potent epithelial chloride channel blocker, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, has been synthesized and characterized. nih.gov This compound, structurally related to the title compound, is designed to investigate the structure of chloride channels, which are important drug targets. nih.gov The synthesis of such probes highlights the utility of the 2-amino-5-nitrobenzoic acid scaffold in creating tools for elucidating biological mechanisms and identifying new therapeutic agents. nih.gov
The general structure is also foundational for developing inhibitors for various enzymes. For example, patents have described cyclopropane carboxylic acid derivatives that act as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways. google.com While not a direct synthesis from the title compound, this demonstrates the pharmaceutical potential of the cyclopropyl-carboxy-aryl combination. The strategic placement of the nitro group offers a pathway for further chemical diversity, as it can be readily reduced to an amino group, opening up a vast number of subsequent chemical transformations to build a library of potential drug candidates.
Table 1: Examples of Bioactive Scaffolds Related to this compound
| Compound Class/Derivative | Therapeutic Target/Application | Key Structural Feature | Reference |
|---|---|---|---|
| Photoaffinity Labeled Chloride Channel Blockers | Structural Probes for Chloride Channels | Substituted 2-amino-5-nitrobenzoic acid | nih.gov |
| Leukotriene C4 Synthase Inhibitors | Anti-inflammatory Agents | Cyclopropane carboxylic acid | google.com |
Building Blocks for Complex Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound is an excellent building block for synthesizing complex heterocyclic systems. wum.edu.pl The molecule contains two key functional groups—an amine and a carboxylic acid—positioned ortho to each other on the benzene (B151609) ring, which is a classic arrangement for intramolecular cyclization reactions to form fused ring systems.
One of the most important classes of heterocycles that can be synthesized are benzodiazepines, which are widely used as anxiolytic, anticonvulsant, and sedative agents. nih.govisca.me The synthesis of 1,5-benzodiazepines, for example, often involves the condensation of an o-phenylenediamine (B120857) (a compound with two adjacent amino groups) with a ketone. nih.gov By reducing the nitro group of this compound to an amine, a derivative of o-phenylenediamine is formed. This intermediate can then undergo condensation reactions to form the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. wum.edu.plgoogle.commdpi.com
Furthermore, this precursor can be used to construct other important heterocyclic scaffolds such as quinazolinones. The synthesis of quinazolinones can be achieved by reacting an anthranilic acid derivative (like the title compound) with an appropriate reagent to form the second ring. The inherent reactivity of the amino and carboxylic acid groups allows for a variety of cyclization strategies to build these and other fused heterocyclic systems, including acridines and quinolines. wum.edu.pl The cyclopropyl (B3062369) group remains as a key substituent on the final heterocyclic product, often imparting enhanced biological activity.
Table 2: Potential Heterocyclic Systems from this compound
| Heterocyclic System | General Synthetic Approach | Significance | Reference |
|---|---|---|---|
| Benzodiazepines | Reduction of nitro group, followed by condensation with a suitable carbonyl compound or equivalent. | Core structure of many CNS-active drugs. | wum.edu.plnih.govisca.memdpi.com |
| Quinazolinones | Reaction with a one-carbon synthon (e.g., formamide) or other cyclizing agents. | Scaffold with diverse pharmacological activities. | wum.edu.pl |
| Thiazolidinones | Multicomponent reactions involving cyclopropylamine demonstrate the utility of this amine in forming heterocycles. | Important pharmacophore in medicinal chemistry. | mdpi.com |
Role in the Synthesis of Quinolone Antibacterials and Related Bioactive Scaffolds
The most prominent application of this compound and its derivatives is in the synthesis of quinolone and fluoroquinolone antibacterials. vcu.edu This class of synthetic antibiotics, which includes widely prescribed drugs like Ciprofloxacin and Norfloxacin, is characterized by a 4-quinolone core structure. vcu.edumdpi.com The presence of a cyclopropyl group at the N-1 position of the quinolone ring is a hallmark of many second-generation fluoroquinolones and is critical for their potent antibacterial activity against a broad spectrum of bacteria. najah.eduresearchgate.net
A foundational method for constructing the quinolone skeleton is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This reaction typically involves the condensation of a substituted aniline (B41778) with an ethoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboxyquinoline ring system. wikipedia.orgablelab.eu To utilize this compound in this context, the nitro group is first reduced to an aniline. This resulting 2,5-diamino-N-cyclopropylbenzoic acid derivative can then undergo the Gould-Jacobs cyclization. The cyclopropylamino group is thus pre-installed to become the crucial N-1 substituent of the final quinolone.
The synthesis of Ciprofloxacin, a major fluoroquinolone antibiotic, exemplifies this strategy. vcu.educhemicalbook.com While various synthetic routes exist, they all converge on the construction of a 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazinyl)-quinoline-3-carboxylic acid structure. vcu.eduresearchgate.netchemicalbook.com The synthesis often starts from a substituted benzoic acid. A key step involves the intramolecular nucleophilic substitution to close the quinolone ring. vcu.edu The use of precursors like this compound provides a direct route to incorporate the essential cyclopropyl moiety early in the synthetic sequence, making it a highly strategic building block for these vital medicines.
Table 3: Key Quinolone Antibacterials and Synthetic Relevance
| Compound | Key Structural Features | General Synthetic Method | Reference |
|---|---|---|---|
| Ciprofloxacin | N-1 cyclopropyl group, C-6 fluorine, C-7 piperazine (B1678402) ring | Gould-Jacobs reaction followed by modifications, or alternative cyclization strategies. | vcu.eduresearchgate.netchemicalbook.com |
| Norfloxacin | N-1 ethyl group, C-6 fluorine, C-7 piperazine ring | Based on the Gould-Jacobs reaction. | mdpi.com |
| 4-Quinolone Core | Bicyclic heteroaromatic system | Gould-Jacobs reaction, Conrad-Limpach synthesis. | vcu.edumdpi.comwikipedia.orgmdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-(Cyclopropylamino)-5-nitrobenzoic acid and its analogs is a key area for future research, with a particular emphasis on developing more sustainable and efficient methods. Traditional synthetic routes for similar aminobenzoic acids can involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation.
Future research should focus on the principles of green chemistry to improve the synthesis of this compound. This includes the exploration of:
Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could lead to more selective and efficient reactions under milder conditions. For instance, the use of a novel acid nanocatalyst has been reported for the synthesis of 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives in a one-pot, multi-component reaction under green conditions, a strategy that could be adapted. rsc.org
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis.
Bio-catalysis: The use of enzymes or whole-cell systems for the synthesis of aminobenzoic acid derivatives is a promising and environmentally friendly alternative. nih.gov While not yet applied to this specific compound, the biosynthesis of other aminobenzoic acids has been achieved and could serve as a blueprint. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
| Catalysis | Stoichiometric reagents, harsh acids/bases | Nanocatalysts, Biocatalysts | Higher efficiency, milder conditions, reusability |
| Solvents | Volatile organic compounds (VOCs) | Water, Supercritical CO2 | Reduced toxicity and environmental pollution |
| Reaction Steps | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions | Increased atom economy, reduced waste and time |
Advanced Mechanistic Biological Investigations and Target Identification
While the biological activities of this compound are not yet extensively documented, its structural motifs suggest potential therapeutic applications. Future research should be directed towards elucidating its mechanism of action and identifying its specific biological targets.
Key areas for investigation include:
High-Throughput Screening: Screening the compound against a wide range of biological targets, such as enzymes and receptors, can help identify its primary mode of action.
Chemical Proteomics: Techniques like affinity-based protein profiling (ABPP) can be employed to identify the direct protein targets of the compound within a complex biological system.
Cellular and Molecular Biology Techniques: Investigating the compound's effects on cellular pathways, gene expression, and protein function will provide a deeper understanding of its biological impact. For example, studies on other aminobenzoic acid derivatives have shown that they can interfere with metabolic pathways like folate synthesis in microbes. nih.gov
Mechanism-Based Assays: Once a potential target is identified, specific assays can be designed to confirm the mechanism of interaction, such as competitive binding assays or enzyme inhibition studies. The study of sulfonamides, which are structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate (B1496061) synthase is a classic example of this approach. quiz-maker.com
Exploration of Novel Derivatization Strategies and Their Impact
Systematic derivatization of the this compound scaffold is a crucial step in exploring its structure-activity relationships (SAR) and optimizing its biological properties. Modifications to each of the key functional groups could lead to analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Future derivatization strategies could focus on:
Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could alter the compound's solubility, cell permeability, and metabolic stability.
Substitution on the Aromatic Ring: Introducing different substituents on the benzene (B151609) ring could modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding to biological targets. The antibacterial activity of amino/nitro-substituted 3-arylcoumarins was found to be dependent on the position of the substituents on the aryl ring. nih.govmdpi.com
Alterations to the Cyclopropylamine (B47189) Moiety: Expanding or modifying the cyclopropyl (B3062369) ring or substituting the amine could impact the compound's conformational flexibility and interactions with target proteins.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which could significantly alter the compound's biological activity and potential for hydrogen bonding.
A table illustrating potential derivatization sites and their expected impact is provided below:
| Derivatization Site | Potential Modification | Expected Impact on Properties |
| Carboxylic Acid | Ester, Amide formation | Altered solubility, permeability, and prodrug potential |
| Aromatic Ring | Introduction of halogens, alkyl, or alkoxy groups | Modified electronic and steric properties, influencing target binding |
| Cyclopropylamine | Ring expansion, substitution on the amine | Changes in conformational flexibility and target interaction |
| Nitro Group | Reduction to an amino group | Altered electronic properties and hydrogen bonding capacity |
Computational Design and Prediction of Novel Analogs with Tailored Activities
Computational chemistry and molecular modeling are powerful tools that can guide the rational design of novel analogs of this compound with specific, tailored activities. nih.govscispace.com These in silico methods can prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to identify the key structural features that are responsible for the biological activity of this class of compounds.
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of novel analogs, aiding in the design of more potent inhibitors or activators. Molecular modeling studies have been successfully used to evaluate the binding of phenylcarbamoylbenzoic acid analogs to their target. nih.gov
Pharmacophore Modeling: This approach can be used to create a 3D model of the essential features required for biological activity, which can then be used to screen virtual libraries for new potential lead compounds.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.
By integrating these computational approaches with synthetic chemistry and biological testing, the exploration of the chemical space around this compound can be significantly accelerated, leading to the discovery of new molecules with valuable applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(cyclopropylamino)-5-nitrobenzoic acid, and how do reaction conditions (e.g., catalysts, solvents) influence yield?
- Methodology : Synthesis typically involves nitration of a benzoic acid precursor followed by cyclopropylamine substitution. For example, nitro groups can be introduced via mixed acid nitration (HNO₃/H₂SO₄), while cyclopropylamine attachment may require coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF). Reaction temperature and stoichiometry significantly impact regioselectivity and yield . SILCS (Site Identification by Ligand Competitive Saturation)-guided design, as demonstrated for similar compounds, can optimize substituent positioning for target interactions .
Q. How can the crystal structure of this compound be resolved, and which software tools are critical for structural refinement?
- Methodology : X-ray crystallography is the gold standard. Single-crystal diffraction data can be processed using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances . For macromolecular complexes, high-resolution data (>1.5 Å) and twin-detection algorithms in SHELXPRO improve accuracy .
Q. What key physicochemical properties (e.g., solubility, stability) must be considered for experimental handling of this compound?
- Methodology : Solubility in DMSO or ethanol (common stock solvents) should be validated via UV-Vis spectroscopy. Stability under varying pH (e.g., 4–9) and temperature (e.g., 4°C vs. RT) can be assessed using HPLC-UV. For analogs like 2-(dimethylamino)-5-nitrobenzoic acid, logP values (~1.5) and pKa (~3.2 for -COOH) inform buffer selection .
Advanced Questions
Q. How does the cyclopropylamino group’s spatial orientation affect biological activity compared to bulkier substituents (e.g., diethylamino or morpholino groups)?
- Methodology : Structure-activity relationship (SAR) studies using analogs (e.g., 2-(diethylamino)-5-nitrobenzoic acid and 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid ) reveal steric and electronic influences. Molecular docking (e.g., SwissDock ) can simulate ligand-receptor interactions, while nitro group reduction kinetics (via cyclic voltammetry) quantify electron-withdrawing effects .
Q. What computational strategies (e.g., SILCS, molecular dynamics) predict the compound’s potential as a protein tyrosine phosphatase (PTP) inhibitor?
- Methodology : SILCS identifies binding hotspots by mapping competitive ligand interactions. For 5-(cyclopropylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, SILCS simulations revealed PTP1B inhibition potential via hydrophobic and hydrogen-bonding interactions . Molecular dynamics (MD) simulations (e.g., GROMACS) can further assess binding stability under physiological conditions .
Q. How can contradictory data on nitro group reactivity in similar compounds guide derivatization strategies (e.g., reduction vs. substitution)?
- Methodology : Conflicting reports on nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl) may arise from competing pathways. Controlled experiments with Pd/C (10% w/w) under H₂ gas (1 atm) can optimize amino group formation . For substitution reactions, Hammett plots correlate nitro’s meta-directing effects with electrophilic aromatic substitution yields .
Q. What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. NMR) for nitrobenzoic acid derivatives?
- Methodology : Orthogonal methods are critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
